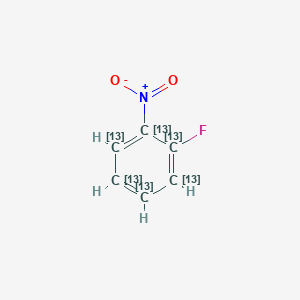

1-Fluoro-2-nitrobenzene-13C6

説明

1-Fluoro-2-nitrobenzene-13C6 is a stable isotopically labeled compound where six carbon atoms in the benzene ring are replaced with ¹³C isotopes. It features a fluorine atom at position 1 and a nitro group (-NO₂) at position 2. This compound is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its high isotopic purity (typically ≥99% ¹³C), which minimizes interference in analytical measurements.

特性

分子式 |

C6H4FNO2 |

|---|---|

分子量 |

147.056 g/mol |

IUPAC名 |

1-fluoro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChIキー |

PWKNBLFSJAVFAB-IDEBNGHGSA-N |

異性体SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])F |

正規SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])F |

製品の起源 |

United States |

準備方法

Synthesis of 2-Chloronitrobenzene-13C6

The Halex reaction begins with the preparation of 2-chloronitrobenzene-13C6, which serves as the precursor for fluorine substitution.

Procedure :

- Chlorination of Benzene-13C6 : Benzene-13C6 is chlorinated using FeCl3 as a catalyst under electrophilic aromatic substitution conditions to yield chlorobenzene-13C6.

- Nitration : Chlorobenzene-13C6 is nitrated with a mixture of concentrated HNO3 and H2SO4 at 50–60°C. The reaction produces a mixture of ortho- and para-nitrochlorobenzene-13C6, with the ortho isomer typically constituting 30–35% of the product.

- Isomer Separation : The isomers are separated via fractional crystallization or chromatography, yielding purified 2-chloronitrobenzene-13C6.

Key Data :

Fluorination via Halex Reaction

The Halex reaction replaces chlorine with fluorine using potassium fluoride (KF) in a polar aprotic solvent.

Procedure :

2-Chloronitrobenzene-13C6 is reacted with anhydrous KF (1.5 equiv) in sulfolane at 240–250°C for 4–8 hours in the presence of a phase-transfer catalyst (e.g., 18-crown-6 or benzyltriethylammonium chloride).

Optimized Conditions :

- Molar ratio: 1 : 1.1–1.5 (2-chloronitrobenzene-13C6 : KF).

- Catalyst loading: 0.002–0.004 equiv (macrocyclic ethers) or 0.02–0.03 equiv (quaternary ammonium salts).

- Reaction time: 4–6 hours.

Key Data :

- Yield of 1-fluoro-2-nitrobenzene-13C6: 75–80%.

- Isotopic purity: >99 atom% 13C.

- By-products: <5% (primarily unreacted starting material and trace para-isomers).

Balz-Schiemann Reaction from 2-Nitroaniline-13C6

Synthesis of 2-Nitroaniline-13C6

This method involves nitration of aniline-13C6, which is derived from nitrobenzene-13C6 reduction.

Procedure :

- Nitration of Benzene-13C6 : Benzene-13C6 is nitrated to nitrobenzene-13C6 using HNO3/H2SO4 at 60°C.

- Reduction to Aniline-13C6 : Nitrobenzene-13C6 is reduced with NaBH4 in tetrahydrofuran (THF) at 0–20°C, yielding aniline-13C6 (92.9% yield).

- Nitration of Protected Aniline : Aniline-13C6 is acetylated to acetanilide-13C6, followed by nitration with HNO3/H2SO4 to yield 2-nitroacetanilide-13C6 (para selectivity is minimized using low-temperature conditions). Hydrolysis with HCl gives 2-nitroaniline-13C6.

Key Data :

Diazotization and Fluorination

The Balz-Schiemann reaction converts 2-nitroaniline-13C6 to the target compound via diazonium tetrafluoroborate intermediates.

Procedure :

- Diazotization : 2-Nitroaniline-13C6 is treated with NaNO2 and HBF4 at 0°C to form the diazonium tetrafluoroborate salt.

- Pyrolysis : The diazonium salt is heated in xylene at 120–130°C, decomposing to release N2 and form 1-fluoro-2-nitrobenzene-13C6.

Optimized Conditions :

Key Data :

Nucleophilic Aromatic Substitution from 2-Nitrophenol-13C6

Synthesis of 2-Nitrophenol-13C6

This route starts with phenol-13C6, which is nitrated and fluorinated.

Procedure :

- Nitration of Phenol-13C6 : Phenol-13C6 is nitrated with HNO3/H2SO4, yielding a mixture of ortho- and para-nitrophenol-13C6. The ortho isomer is separated via steam distillation.

- Chlorination : 2-Nitrophenol-13C6 is treated with PCl5 in phosphorous oxychloride (POCl3) at 160°C to form 2-chloronitrobenzene-13C6.

Key Data :

Fluorination with Potassium Fluoride

The chlorinated intermediate undergoes nucleophilic substitution with KF.

Procedure :

2-Chloronitrobenzene-13C6 is reacted with KF (1.5 equiv) in dimethyl sulfoxide (DMSO) at 150°C for 8 hours.

Key Data :

Comparative Analysis of Methods

Advantages and Limitations :

- Halex Reaction : High yield and scalability but requires isomer separation.

- Balz-Schiemann : Excellent regioselectivity but involves hazardous diazonium intermediates.

- Nucleophilic Substitution : Direct pathway but lower yield due to competing side reactions.

Quality Control and Characterization

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Isotopic Purity :

- >99 atom% 13C confirmed via high-resolution MS.

化学反応の分析

Types of Reactions

1-Fluoro-2-nitrobenzene-13C6 undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The nitro group activates the aromatic ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products Formed

From Nucleophilic Substitution: Products include substituted aromatic compounds where the nitro group is replaced by the nucleophile.

From Reduction: The major product is 1-fluoro-2-aminobenzene-13C6.

From Oxidation: Products depend on the specific oxidizing conditions but may include carboxylic acids or other oxidized derivatives.

科学的研究の応用

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Fluoro-2-nitrobenzene-13C6 is extensively utilized in NMR spectroscopy, particularly for quantitative analyses. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of NMR experiments. This compound can serve as an internal standard in quantitative fluorine NMR (19F-NMR) spectroscopy, facilitating the analysis of fluorinated compounds in complex mixtures.

- Case Study : A study demonstrated that 19F-NMR could effectively quantify sitagliptin phosphate monohydrate using 1-fluoro-2-nitrobenzene-13C6 as an internal reference. The method showed high precision and reproducibility, validating the utility of this compound in pharmaceutical analysis .

Pharmaceutical Applications

Drug Synthesis and Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of complex structures through electrophilic aromatic substitution reactions.

- Synthesis Example : A notable synthesis involved the reaction of 1-fluoro-2-nitrobenzene with S-amino acids to produce enantiomerically pure 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. This process was achieved through a series of transformations that highlighted the compound's versatility .

Trace Analysis

The compound can also be employed in environmental studies to trace the fate of fluorinated compounds in ecosystems. Its stable isotopic labeling allows for precise tracking during degradation studies.

作用機序

類似化合物の比較

類似化合物

1-フルオロ-2-ニトロベンゼン: この化合物の非標識バージョン。

2-フルオロニトロベンゼン: フッ素原子に対してオルト位にニトロ基を持つ異性体。

4-フルオロニトロベンゼン: フッ素原子に対してパラ位にニトロ基を持つ異性体。

独自性

1-フルオロ-2-ニトロベンゼン-13C6は、炭素-13による同位体標識のために独自であり、NMR分光法やその他の分析技術における有用性を高めています。標識化合物は、非標識化合物の対応物と比較して、分子構造と相互作用に関するより詳細な情報を提供します。

類似化合物との比較

b) Isotopic Purity and Availability

All compounds listed exhibit 99% ¹³C enrichment, ensuring minimal interference in isotopic tracing. However, 1-Fluoro-2-nitrobenzene-¹³C6 lacks a catalog number in the available evidence, suggesting it may require custom synthesis. In contrast, analogs like AR-B05704 and M833 are commercially available in quantities up to 10 g .

c) Positional Isomerism

The position of substituents critically influences chemical behavior.

d) Regulatory and Identification Challenges

Several compounds, including 1-Fluoro-2-nitrobenzene-¹³C6, lack CAS numbers, complicating regulatory compliance and literature referencing. This contrasts with U-Ring-¹³C6-3-Chloro-2-fluorobenzaldehyde, which has a well-defined unlabeled CAS (85070-48-0) .

生物活性

1-Fluoro-2-nitrobenzene-13C6 (CAS#: 2230123-14-3) is a carbon-labeled derivative of 1-fluoro-2-nitrobenzene, which has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for applications in drug development, environmental monitoring, and toxicology.

- Molecular Formula :

- Molecular Weight : 147.06 g/mol

- Structure : The compound consists of a nitro group and a fluorine atom attached to a benzene ring, with the carbon atoms being isotopically labeled.

Biological Activity Overview

1-Fluoro-2-nitrobenzene-13C6 has been investigated for various biological activities, particularly its potential as a synthetic intermediate in drug development and its role in environmental studies due to its reactivity and stability.

Toxicological Studies

Research indicates that compounds similar to 1-fluoro-2-nitrobenzene can exhibit cytotoxic effects. For instance, studies have shown that nitroaromatic compounds can induce oxidative stress in biological systems, leading to cell damage and apoptosis. The specific impact of 1-fluoro-2-nitrobenzene-13C6 on human cell lines remains to be extensively documented.

Antimicrobial Activity

Preliminary investigations suggest that 1-fluoro-2-nitrobenzene derivatives may possess antimicrobial properties. A study indicated that similar nitro-substituted benzenes showed significant activity against various bacterial strains, although specific data on 1-fluoro-2-nitrobenzene-13C6 is limited .

Case Studies

- Antiviral Activity : In a study investigating the antiviral properties of various nitro compounds, it was found that some nitroaromatic compounds could inhibit viral replication mechanisms. The exact mechanism by which 1-fluoro-2-nitrobenzene-13C6 might exert such effects requires further elucidation through molecular docking studies and enzyme inhibition assays .

- Environmental Impact : Research has highlighted the persistence of nitroaromatic compounds in the environment. Their degradation products often exhibit different biological activities, which could pose risks to aquatic life. Studies have focused on the environmental fate of such compounds and their potential bioaccumulation in food chains .

Table 1: Biological Activity of Nitro Compounds

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Nitroaromatic Compound A | Antiviral | 50 | |

| Nitroaromatic Compound B | Antimicrobial | 30 | |

| 1-Fluoro-2-nitrobenzene | Cytotoxicity | TBD | Ongoing Research |

Mechanistic Insights

The biological activity of nitroaromatic compounds like 1-fluoro-2-nitrobenzene-13C6 is often linked to their ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially leading to cellular dysfunction or death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。